molecular formula C15H21NO2S B4622717 (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

Cat. No.: B4622717
M. Wt: 279.4 g/mol
InChI Key: BVBVQFBKCJBYHQ-UHFFFAOYSA-N
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Description

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethyl group at the 5th position, a tetrahydrobenzothiophene core, and a morpholino group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE typically involves multi-step organic reactions. One common route includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate to form oxobutanamide derivatives . These intermediates can then be further reacted with morpholine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiophene derivatives are known to act as selective protein kinase inhibitors . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-11-3-4-13-12(9-11)10-14(19-13)15(17)16-5-7-18-8-6-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBVQFBKCJBYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE
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(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE
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(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE
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(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE
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(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE
Reactant of Route 6
(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

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